2,2-bis(methylsulfanyl)acetic acid
Description
2,2-Bis(methylsulfanyl)acetic acid is a sulfur-containing derivative of acetic acid, characterized by two methylsulfanyl (–SCH₃) groups attached to the alpha-carbon of the acetic acid backbone. The compound’s sulfur atoms may enhance coordination properties or participate in redox reactions, distinguishing it from conventional acetic acid derivatives.
Properties
CAS No. |
58925-98-7 |
|---|---|
Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(methylsulfanyl)acetic acid typically involves the reaction of methyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methyl mercaptan displaces the chlorine atom in chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-bis(methylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the disulfide bonds back to thiols.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the methylsulfanyl groups under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-bis(methylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and protein folding due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications in the treatment of heavy metal poisoning due to its chelating properties.
Industry: The compound is used in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 2,2-bis(methylsulfanyl)acetic acid involves its ability to form disulfide bonds with thiol-containing molecules. This property allows it to act as a chelating agent, binding to heavy metals and facilitating their removal from the body. The compound can also interact with proteins and enzymes, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : Features two phenyl groups and a hydroxyl group at the alpha-carbon, contrasting with the methylsulfanyl groups in 2,2-bis(methylsulfanyl)acetic acid.
- Properties :
- Applications : Benzilic acid is a precursor in pharmaceuticals and agrochemicals, whereas this compound may favor applications requiring sulfur-based reactivity.
Ethyl 2,2-Bis(methylsulfanyl)acetate
- Structure : Ester derivative of this compound.
- Properties :
- Synthetic Utility : Used in industrial settings for coupling reactions, leveraging the stability of the ester group during synthesis.
4,6-Bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidines
- Structure : Heterocyclic core with bis(methylsulfanyl) groups at positions 4 and 6.
- Reactivity : The methylsulfanyl groups facilitate nucleophilic displacement reactions, enabling functionalization at these positions. For example, oxidation with hydrogen peroxide yields diones, a transformation relevant to medicinal chemistry .
- Contrast : Unlike the acetic acid derivative, this compound’s planar heterocyclic structure may confer DNA-binding or kinase-inhibitory properties.
1-(3-Bromophenyl)-3,3-Bis(methylsulfanyl)propanoic Acid
- Structure: Propanoic acid backbone with a bromophenyl group and bis(methylsulfanyl) substituents.
- The extended carbon chain may improve membrane permeability in biological systems compared to the shorter acetic acid analog .
Data Table: Key Properties of this compound and Analogs
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2-bis(methylsulfanyl)acetic acid derivatives, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 2-(methylsulfanyl)ethylamine reacts with chloroacetic acid in an aqueous medium with a base (e.g., NaOH) to neutralize HCl byproducts. Industrial-scale synthesis may involve recrystallization or chromatography for purification . Cyclopropyl derivatives, such as 2-cyclopropyl-2-(methylsulfanyl)acetic acid, require cyclopropane ring formation via [2+1] cycloaddition before functionalization .
- Key Considerations : Monitor pH to avoid side reactions; use inert atmospheres to prevent oxidation of thioether groups.
Q. What spectroscopic and chromatographic methods are effective for structural characterization?
- Techniques :
- NMR : H and C NMR identify methylsulfanyl (–SCH) and carboxylic acid (–COOH) groups.
- FT-IR : Peaks at 2550–2600 cm (S–C stretching) and 1700–1720 cm (C=O stretching) confirm functional groups.
- HPLC/MS : Used to assess purity and molecular weight, especially for derivatives with halogens or aromatic substituents .
Advanced Research Questions
Q. How do oxidation reactions of the methylsulfanyl group proceed, and how are the products characterized?
- Mechanism : The –SCH group oxidizes to sulfoxide (–SO–) or sulfone (–SO–) using HO or m-CPBA. Reaction kinetics depend on solvent polarity and temperature .
- Analytical Methods :
- X-ray Crystallography : Resolves sulfone/sulfoxide stereochemistry (e.g., C–S–O bond angles).
- TGA/DSC : Monitors thermal stability changes post-oxidation .
Q. What crystallographic techniques elucidate hydrogen bonding and π-π interactions in derivatives like 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid?
- Methods :
- Single-Crystal X-ray Diffraction : Reveals dihedral angles between tetrazole and phenyl rings (e.g., 84.33° in ) and hydrogen bond networks (O–H⋯N motifs).
- Hirshfeld Surface Analysis : Quantifies π–π stacking distances (e.g., 3.7376 Å for tetrazole rings) .
- Software : SHELX for refinement; Mercury for visualization.
Q. How does the cyclopropyl group in 2-cyclopropyl-2-(methylsulfanyl)acetic acid influence biological activity compared to non-cyclopropyl analogs?
- Comparative Studies :
- Antimicrobial Assays : Cyclopropyl derivatives show enhanced activity against Staphylococcus aureus due to increased membrane permeability.
- Molecular Docking : The strained cyclopropane ring improves binding to enzyme active sites (e.g., PPAR-γ ligands in ) .
- Key Metrics : IC values, logP (lipophilicity), and bioavailability assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
